molecular formula C14H18NO4P B14593882 Diethyl 4-methylquinolin-6-yl phosphate CAS No. 61391-52-4

Diethyl 4-methylquinolin-6-yl phosphate

Cat. No.: B14593882
CAS No.: 61391-52-4
M. Wt: 295.27 g/mol
InChI Key: CSNUMLDNLSKJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-methylquinolin-6-yl phosphate is an organophosphorus compound characterized by a quinoline backbone substituted with a methyl group at position 4 and a diethyl phosphate moiety at position 4. Quinoline derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Structural analogs, such as 2-phenylquinolin-4-one derivatives and other organophosphate-containing quinolines, suggest that the compound may exhibit unique pharmacokinetic or pharmacodynamic profiles compared to non-phosphorylated quinoline derivatives .

Properties

CAS No.

61391-52-4

Molecular Formula

C14H18NO4P

Molecular Weight

295.27 g/mol

IUPAC Name

diethyl (4-methylquinolin-6-yl) phosphate

InChI

InChI=1S/C14H18NO4P/c1-4-17-20(16,18-5-2)19-12-6-7-14-13(10-12)11(3)8-9-15-14/h6-10H,4-5H2,1-3H3

InChI Key

CSNUMLDNLSKJQP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC2=C(C=CN=C2C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-methylquinolin-6-yl phosphate typically involves the reaction of 4-methylquinoline with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as palladium on carbon. The process involves the formation of a phosphonate ester linkage to the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-methylquinolin-6-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Diethyl 4-methylquinolin-6-yl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 4-methylquinolin-6-yl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring system allows for interactions with various biological pathways, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Diethyl Phosphate (DEP) Metabolites DEP, a non-specific metabolite of organophosphorus pesticides, shares the diethyl phosphate moiety but lacks the quinoline backbone. Studies show DEP significantly alters gut microbiota composition (e.g., increasing Parabacteroides and Alloprevotella) and modulates hormone levels (e.g., reducing IL-6 and increasing PYY) in rodents .

B. 2-Phenylquinolin-4-one Derivatives These compounds exhibit antitumor activity, attributed to their ability to intercalate DNA or inhibit kinases. The addition of a phosphate group (as in diphosphate quinoline derivatives) enhances solubility and bioavailability but may alter metabolic stability. For example, diphosphate esters undergo dephosphorylation in methanol, releasing active quinoline moieties . Diethyl 4-methylquinolin-6-yl phosphate likely follows similar metabolic pathways, though its methyl substituent could slow degradation compared to non-methylated analogs.

C. N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine This quinoline derivative, used in pharmaceutical research, lacks a phosphate group but demonstrates how methoxy and amine substituents influence receptor binding.

Q & A

Basic: What synthetic routes are recommended for Diethyl 4-methylquinolin-6-yl phosphate, and how is its structure validated?

Answer:
The synthesis of quinoline-derived phosphate esters typically involves nucleophilic substitution or esterification reactions. For example, diethyl phosphate groups can be introduced via reaction of quinoline derivatives with diethyl chlorophosphate in anhydrous conditions, using bases like pyridine to neutralize HCl byproducts . Structural validation employs:

  • FT-IR spectroscopy : To confirm phosphate ester bonds (P=O stretching at ~1250–1300 cm⁻¹ and P-O-C vibrations at ~1020–1050 cm⁻¹) .
  • ¹H/³¹P NMR : For identifying substituents on the quinoline ring and phosphate groups. Peaks near δ 4.0–4.2 ppm (¹H) correspond to -OCH₂CH₃, while ³¹P signals appear at ~0 to -5 ppm .
  • X-ray crystallography : Programs like SHELXL or WinGX refine crystal structures, with ORTEP-3 visualizing thermal ellipsoids and bond geometries .

Basic: What analytical techniques quantify its purity and stability under experimental conditions?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures indicate suitability for high-temperature applications (e.g., polymer additives) .
  • HPLC with UV/Vis detection : Monitors degradation products in solution, particularly under varying pH or light exposure .

Advanced: How does this compound modulate interleukin-6 (IL-6) in biological systems?

Answer:
Diethyl phosphate metabolites are known to influence IL-6 via:

  • Gut microbiota modulation : Non-specific metabolism by gut bacteria (e.g., Clostridium) can reduce IL-6 secretion, as shown in in vitro lymphocyte models (IC₅₀ ~7–15 µg/mL) .
  • Immune cell assays : Use LPS-stimulated macrophages to measure IL-6 suppression via ELISA. Compare with controls (e.g., Resatorvid, a TLR4 inhibitor with IC₅₀ ~1.3 nM) to assess specificity .
  • In vivo models : Administer the compound to rodents and profile serum IL-6 via qPCR or Western blot, while monitoring microbial diversity through 16S rRNA sequencing .

Advanced: How do contradictions in toxicity data across studies arise, and how can they be resolved?

Answer:
Discrepancies often stem from:

  • Metabolic variability : Differences in gut microbiota composition between species or individuals alter metabolite profiles (e.g., organophosphate degradation rates) .
  • Dose-response thresholds : Low-dose endocrine disruption (e.g., thyroid hormone suppression) vs. high-dose acute toxicity (e.g., neurotoxicity) .
    Resolution strategies :
  • Comparative meta-analysis : Pool data from studies using standardized assays (e.g., OECD guidelines) .
  • Mechanistic studies : Use CRISPR-modified cell lines to isolate pathways (e.g., NF-κB for IL-6) and rule out off-target effects .

Advanced: What computational tools predict its reactivity and environmental persistence?

Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., acetylcholinesterase for neurotoxicity prediction) .
  • Density Functional Theory (DFT) : Calculates hydrolysis rates of phosphate esters in aquatic environments, correlating with experimental LC₅₀ data .
  • QSPR models : Predict biodegradability using parameters like logP (measure hydrophobicity) and molecular connectivity indices .

Advanced: How does its environmental metabolism impact ecological risk assessments?

Answer:

  • Soil/water half-life studies : Use LC-MS/MS to track degradation products (e.g., 4-methylquinolin-6-ol) under simulated sunlight or microbial activity .
  • Bioaccumulation assays : Expose aquatic organisms (e.g., Daphnia magna) and measure tissue concentrations via GC-MS. Compare with baseline toxicity thresholds .
  • Microcosm experiments : Analyze shifts in microbial communities (e.g., Pseudomonas dominance) in contaminated soil using metagenomics .

Advanced: What methodological gaps exist in current research on this compound?

Answer:

  • Long-term endocrine effects : Few studies address chronic low-dose exposure on hormonal axes (e.g., hypothalamic-pituitary-adrenal). Proposed solutions include longitudinal rodent studies with hormone profiling .
  • Structural analogs : Limited data on structure-activity relationships (SAR) for IL-6 modulation. Synthesize derivatives with varying substituents (e.g., halogenated quinolines) and test in cytokine assays .
  • Synergistic toxicity : Combinatorial studies with other pesticides (e.g., chlorpyrifos) are needed to model real-world exposure scenarios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.